

# An In-depth Technical Guide to the Chemical Properties of Octyl Octanoate

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## Compound of Interest

Compound Name: Octyl octanoate

Cat. No.: B1197113

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## Introduction

**Octyl octanoate** (CAS No. 2306-88-9), also known as octyl caprylate, is the ester formed from the condensation of octanoic acid and 1-octanol.[1] This fatty acid ester is a clear, colorless liquid with a characteristically fruity and oily aroma.[2][3] Its unique combination of properties, including its emollient nature, high stability, and low volatility, has led to its widespread use in the cosmetics, food, pharmaceutical, and industrial sectors.[4][5] In pharmaceutical formulations, it is of particular interest as a penetration enhancer for topical drug delivery.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of **octyl octanoate**, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data.

## Chemical and Physical Properties

A summary of the key chemical identifiers and physicochemical properties of **octyl octanoate** is provided below.

### Table 1: Chemical Identifiers for Octyl Octanoate

Identifier	Value
IUPAC Name	octyl octanoate
Synonyms	Octyl caprylate, Caprylic acid octyl ester, n-Octyl caprylate[1]
CAS Number	2306-88-9[2]
Molecular Formula	C16H32O2[2]
SMILES	CCCCCCCCCOC(=O)CCCCCCC[2]
InChI	1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3[3]
InChIKey	DJNTZVRUYMHBTD-UHFFFAOYSA-N[3]

**Table 2: Physicochemical Properties of Octyl Octanoate**

Property	Value	Reference(s)
Molecular Weight	256.42 g/mol	[2]
Appearance	Colorless clear liquid	[6]
Melting Point	-18.1 °C	[2]
Boiling Point	306.00 to 307.00 °C @ 760.00 mm Hg	[2]
Density	0.859 g/mL at 25 °C	[3]
Refractive Index (n <sub>20/D</sub> )	1.435	[3]
Vapor Pressure	0.0001 hPa @ 20°C; 0.0002 hPa @ 25°C	[2]
Solubility	Soluble in alcohol; insoluble in water	[2]
Flash Point	283.00 °F (139.44 °C)	[6]

# Synthesis of Octyl Octanoate

**Octyl octanoate** can be synthesized through two primary methods: conventional acid-catalyzed esterification (Fischer esterification) and enzymatic synthesis.

## Experimental Protocol 1: Fischer Esterification

This method involves the reaction of octanoic acid with 1-octanol in the presence of an acid catalyst, typically with the removal of water to drive the reaction to completion.<sup>[4]</sup>

Materials:

- Octanoic acid
- 1-Octanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (p-TsOH)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator

#### Procedure:

- To a round-bottom flask, add equimolar amounts of octanoic acid and 1-octanol.
- Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol% relative to the carboxylic acid).
- Add toluene to the flask to facilitate the azeotropic removal of water.<sup>[4]</sup>
- Assemble the Dean-Stark apparatus and reflux condenser.
- Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
- Monitor the progress of the reaction by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **octyl octanoate**.
- The product can be further purified by vacuum distillation.

Fischer Esterification Workflow for **Octyl Octanoate** Synthesis.

## Experimental Protocol 2: Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to conventional methods, often resulting in higher yields with fewer byproducts.<sup>[4]</sup> Lipases are commonly used as biocatalysts for this reaction.

#### Materials:

- Octanoic acid
- 1-Octanol
- Immobilized lipase (e.g., from *Candida antarctica* or *Rhizopus arrhizus*)[1][4]
- Anhydrous hexane (or solvent-free system)
- Molecular sieves (optional, to remove water)

#### Equipment:

- Shaker incubator or stirred-tank reactor
- Filtration apparatus

#### Procedure:

- In a suitable reaction vessel, combine octanoic acid and 1-octanol in a desired molar ratio (e.g., 1:1) in a solvent-free system or in an organic solvent like hexane.
- Add the immobilized lipase to the mixture. The amount of enzyme will depend on its activity.
- If the reaction is performed in a solvent, add activated molecular sieves to remove the water produced.
- Incubate the reaction mixture at a controlled temperature (typically 30-60°C) with constant agitation (e.g., 150-200 rpm) in a shaker incubator.
- Monitor the reaction progress over time by taking samples and analyzing them using techniques like gas chromatography (GC).
- Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
- The liquid phase, containing the product, can be purified, if necessary, by vacuum distillation.

Enzymatic Synthesis Workflow for **Octyl Octanoate**.

## Spectroscopic Data

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **octyl octanoate** is characterized by signals corresponding to the various methylene and methyl groups in the octyl and octanoyl chains.

**Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts for Octyl Octanoate in  $\text{CDCl}_3$**

Assignment	Chemical Shift (ppm)	Multiplicity	Integration
$\text{CH}_3$ (octanoyl)	~0.88	t	3H
$\text{CH}_3$ (octyl)	~0.88	t	3H
$(\text{CH}_2)_5$ (octanoyl)	~1.27	m	10H
$(\text{CH}_2)_5$ (octyl)	~1.29	m	10H
$\alpha\text{-CH}_2$ (octanoyl)	~2.28	t	2H
O- $\text{CH}_2$ (octyl)	~4.05	t	2H
$\beta\text{-CH}_2$ (octyl)	~1.62	p	2H

Note: 't' denotes a triplet, 'p' denotes a pentet, and 'm' denotes a multiplet.

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the carbon skeleton of the molecule.

**Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for Octyl Octanoate in  $\text{CDCl}_3$**

Assignment	Chemical Shift (ppm)
C=O	~173.9
O-CH <sub>2</sub>	~64.4
α-CH <sub>2</sub> (octanoyl)	~34.3
CH <sub>2</sub> chains	~22.6 - 31.8
CH <sub>3</sub>	~14.1

## Infrared (IR) Spectroscopy

The IR spectrum of **octyl octanoate** displays characteristic absorption bands for an ester.

**Table 5: Key IR Absorption Bands for Octyl Octanoate**

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~1740	C=O	Ester carbonyl stretch
~1170	C-O	Ester C-O stretch
~2850-2960	C-H	Aliphatic C-H stretch

## Toxicological Data

**Octyl octanoate** is generally considered to be of low toxicity. While specific LD50 data for **octyl octanoate** is not readily available, data for a closely related compound, cetearyl octanoate, indicates a low order of acute toxicity.

**Table 6: Acute Oral Toxicity of a Related Compound**

Compound	Species	Route	LD50
Cetearyl Octanoate	Rat	Oral	> 8.0 mL/kg

## Applications

The chemical properties of **octyl octanoate** directly relate to its diverse applications.

### Relationship between Chemical Properties and Applications.

- **Cosmetics and Personal Care:** Due to its emollient properties, **octyl octanoate** is widely used in skincare products like creams and lotions to soften and smooth the skin.<sup>[4]</sup> Its low toxicity and biocompatibility make it a safe ingredient for these applications.
- **Food and Fragrance:** Its pleasant fruity and oily aroma makes it a valuable component as a flavoring agent in the food industry and as a fragrance ingredient in perfumes.<sup>[2][4]</sup>
- **Pharmaceuticals:** In topical drug formulations, **octyl octanoate** acts as a penetration enhancer, facilitating the delivery of active pharmaceutical ingredients through the skin.<sup>[4]</sup> Its nature as a good solvent for nonpolar compounds and its biocompatibility are key to this application.
- **Industrial Uses:** **Octyl octanoate** serves as a solvent for resins and coatings and as a plasticizer to improve the flexibility of polymers.<sup>[4]</sup>

## Conclusion

**Octyl octanoate** is a versatile fatty acid ester with a well-characterized chemical and physical profile. Its synthesis can be achieved through both traditional and green chemistry approaches, offering flexibility for various production scales and purity requirements. The spectroscopic data provides a clear fingerprint for its identification and quality control. With its favorable safety profile and multifunctional properties, **octyl octanoate** continues to be a compound of significant interest for researchers and professionals in a wide range of scientific and industrial fields, particularly in the development of advanced cosmetic and pharmaceutical formulations.

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